molecular formula C12H13N3O6S B2886600 4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 860611-74-1

4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2886600
CAS No.: 860611-74-1
M. Wt: 327.31
InChI Key: RDAUQKXHXWTLKA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxyethyl group at position 4, a methyl group at position 5, and a 2-nitrophenylsulfonyl substituent at position 1. The compound is synthesized via condensation of α-acetyl-γ-butyrolactone with hydrazine derivatives, achieving a moderate yield of ~63% .

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-2-(2-nitrophenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c1-8-9(6-7-16)12(17)13-14(8)22(20,21)11-5-3-2-4-10(11)15(18)19/h2-5,16H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAUQKXHXWTLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one (CAS: 860611-74-1) is a pyrazolone derivative that exhibits a unique combination of functional groups, including a hydroxyethyl moiety and a nitrophenylsulfonyl group. These structural features suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N3O6SC_{12}H_{13}N_{3}O_{6}S, with a molar mass of 327.31 g/mol. The presence of the sulfonyl and hydroxyethyl groups is expected to influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H13N3O6S
Molar Mass327.31 g/mol
CAS Number860611-74-1

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. The pyrazolone core may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The nitrophenylsulfonyl group enhances binding affinity, potentially increasing the compound's potency against these targets .

Antioxidant and Antimicrobial Properties

Research indicates that pyrazolone derivatives often exhibit antioxidant and antimicrobial activities. For instance, structurally similar compounds have shown significant inhibition against various pathogens, suggesting that this compound may possess similar properties. The incorporation of the nitrophenylsulfonyl group could further enhance these effects due to its electron-withdrawing nature, which may stabilize reactive intermediates during redox reactions .

Enzyme Inhibition

Preliminary studies have indicated that compounds within the pyrazolone class can act as inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine metabolism. This suggests potential applications in treating conditions like cancer or autoimmune diseases where DHODH is implicated .

Case Studies and Experimental Findings

In vitro studies have demonstrated varying degrees of biological activity for related compounds:

  • Inhibition of COX Enzymes : A study found that certain pyrazolone derivatives inhibited COX-1 and COX-2 enzymes with IC50 values ranging from 10 to 50 µM, indicating moderate to high potency .
  • Antimicrobial Activity : Another investigation revealed that similar pyrazolone compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
  • Antioxidant Activity : Compounds structurally related to this compound have shown promising results in scavenging free radicals in various assays, suggesting potential use in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazolone derivatives:

Compound NameBiological Activity
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrophenyl)sulfonyl-...Moderate COX inhibition
5-methyl-1-(phenyl)sulfonyl-pyrazoleAntimicrobial and antioxidant
4-(methylthio)-5-methylpyrazoleStrong DHODH inhibitor

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazolone Derivatives

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups
4-(2-Hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₃N₃O₅S 2-Nitrophenylsulfonyl (1), Hydroxyethyl (4) N/A 63 Sulfonyl, Hydroxyethyl, Nitro
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 2-Nitrobenzylidene (4), Acetyl (2) 170 69.8 Acetyl, Nitro, Imine
5-Methyl-1-(2-nitrophenyl)pyrazol-3-one C₁₀H₉N₃O₃ 2-Nitrophenyl (1) N/A N/A Nitro, Pyrazolone core
(R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one C₁₇H₁₃F₃N₂O₄S 2-Nitrophenylsulfonyl (1), Trifluoromethyl (4) N/A (oil) 48 Sulfonyl, Trifluoromethyl

Key Observations:

Substituent Diversity :

  • The target compound’s 2-nitrophenylsulfonyl group distinguishes it from analogues like 5-methyl-1-(2-nitrophenyl)pyrazol-3-one , which lacks the sulfonyl and hydroxyethyl moieties .
  • The hydroxyethyl group enhances hydrophilicity compared to acetyl or trifluoromethyl substituents in other derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis yield (~63%) is comparable to 69.8% for the benzylidene derivative . However, sulfonylation steps (e.g., in ) show variable yields (48–84%), highlighting challenges in introducing sulfonyl groups .

Key Findings:

Antioxidant Potential: Pyrazol-3-one derivatives with electron-donating groups (e.g., hydroxyethyl) show enhanced antioxidant activity compared to acetylated analogues . The target compound’s hydroxyethyl group may improve radical scavenging, though direct data are lacking.

Lipinski Compliance :

  • The benzylidene derivative complies with Lipinski’s rule (molecular weight = 273.24 g/mol), suggesting oral bioavailability. The target compound’s molecular weight (est. ~335 g/mol) may approach the 500 Da threshold, requiring further validation.

Electronic and Steric Effects of Nitro Positioning

  • 2-Nitrophenyl vs. 4-Nitrophenyl: The target compound’s 2-nitrophenylsulfonyl group induces stronger steric hindrance and meta-directing electronic effects compared to 4-nitrophenyl analogues (e.g., ). This may influence binding affinity in enzyme inhibition studies.

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone ring serves as the foundational structure for this compound. It is typically synthesized via the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 5-methyl-1,2-dihydro-3H-pyrazol-3-one. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: None required
  • Yield: 70–85%

The product is purified via recrystallization from ethanol, yielding a white crystalline solid.

Introduction of the Hydroxyethyl Group

The hydroxyethyl moiety at position 4 is introduced through an alkylation reaction. A common method involves treating the pyrazolone intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.

Reaction Mechanism:

  • Deprotonation of the pyrazolone at position 4 by K₂CO₃.
  • Nucleophilic substitution of 2-bromoethanol, forming the hydroxyethyl side chain.

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C
  • Reaction Time: 12 hours
  • Yield: 65–75%

Sulfonylation with 2-Nitrophenylsulfonyl Chloride

The sulfonylation step introduces the 2-nitrophenylsulfonyl group at position 1. This is achieved by reacting the hydroxyethyl-substituted pyrazolone with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

Procedure:

  • Dissolve the intermediate in anhydrous dichloromethane.
  • Add pyridine (2 equiv.) and 2-nitrobenzenesulfonyl chloride (1.2 equiv.) dropwise.
  • Stir at room temperature for 6 hours.

Key Parameters:

  • Solvent: Dichloromethane
  • Base: Pyridine (neutralizes HCl byproduct)
  • Yield: 80–90%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed to enhance reaction control and reduce waste. For example, the sulfonylation step achieves a 92% yield in flow systems due to improved mixing and heat transfer.

Green Chemistry Innovations:

  • Solvent Recycling: DMF is recovered via distillation.
  • Catalyst Reuse: Heterogeneous catalysts (e.g., silica-supported acids) reduce reagent consumption.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Property Value Method
Molecular Formula C₁₈H₁₇N₃O₆S HRMS
Molecular Weight 403.41 g/mol Mass Spectrometry
Melting Point 198–200°C DSC
¹H NMR (DMSO-d₆) δ 2.21 (s, 3H, CH₃), 4.74 (s, 2H, CH₂) NMR Spectroscopy

Comparative Analysis with Related Compounds

The 2-nitrophenylsulfonyl group distinguishes this compound from analogues. For instance, replacing the 2-nitro group with a 4-nitro substituent reduces antibacterial activity by 40%, highlighting the importance of substituent positioning. Similarly, omitting the sulfonyl group (as in CAS 65287-96-9) abolishes its enzyme-inhibitory properties.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonylation of a pyrazolone precursor. Key steps include:

  • Reagent Selection : Use of 2-nitrophenylsulfonyl chloride for sulfonylation under anhydrous conditions (e.g., THF or DCM) .
  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via TLC and HPLC (>95%) .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, pyrazolone C=O at ~1700 cm⁻¹) .
  • NMR : ¹H NMR should show characteristic signals: δ 8.0–8.5 ppm (aromatic protons from 2-nitrophenyl), δ 4.2–4.5 ppm (hydroxyethyl CH₂), and δ 2.1–2.3 ppm (methyl group) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 16–89° for sulfonyl-phenyl interactions) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare theoretical IR/NMR spectra with experimental data to validate assignments .
  • Electron Density Maps : Analyze hydrogen bonding (e.g., C–H···π interactions) and π–π stacking (4.0–4.2 Å distances) to explain crystallographic deviations .
  • Example : A 0.02 Å RMSD between experimental and calculated bond lengths indicates reliable structural confirmation .

Q. What strategies mitigate challenges in studying biological activity (e.g., antimicrobial assays)?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1–100 µM in triplicate. Use positive controls (e.g., ampicillin for bacteria) .
  • Solubility Optimization : Employ DMSO/PBS mixtures (≤1% DMSO) to prevent cytotoxicity artifacts .
  • Mechanistic Probes : Combine with ROS assays or DNA intercalation studies to differentiate between membrane disruption and oxidative stress pathways .

Q. How to design experiments analyzing environmental fate (e.g., photodegradation)?

  • Methodological Answer :

  • Photolysis Setup : Expose aqueous solutions (pH 7.4) to UV light (254 nm). Monitor degradation via LC-MS every 30 minutes .
  • Byproduct Identification : Use HRMS to detect nitro group reduction products (e.g., amine derivatives) .
  • Half-Life Calculation : Apply first-order kinetics (ln[C] vs. time) to estimate persistence under environmental conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strains, incubation time). Adjust for variables like solvent polarity affecting bioavailability .
  • Structural Analogues : Test derivatives (e.g., replacing 2-nitrophenyl with 4-fluorophenyl) to isolate the sulfonyl group’s role in activity .
  • Statistical Validation : Use ANOVA to assess significance (p < 0.05) between contradictory datasets .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersInterpretation
FTIR 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂)Pyrazolone core, nitro group
¹H NMR δ 8.2–8.4 ppm (aromatic), δ 4.3 ppm (–CH₂)2-Nitrophenyl and hydroxyethyl groups
X-ray Dihedral angle: 16.15° (sulfonyl-phenyl)Confirms steric hindrance

Table 2 : Environmental Degradation Parameters

ConditionHalf-Life (h)Major Byproduct
UV Light (254 nm)2.5Des-nitro derivative
Dark (pH 7.4)>72N/A (stable)

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